molecular formula C15H18N2O5 B2885754 [1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2224317-16-0

[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate

Cat. No.: B2885754
CAS No.: 2224317-16-0
M. Wt: 306.318
InChI Key: JFTQHHOCTMFATC-UHFFFAOYSA-N
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Description

“[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate” is a compound that belongs to the class of organic compounds known as n-acylpyrrolidines . These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

The future directions for the research and development of “[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

[1-(4-formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-16(2)15(21)22-11-5-6-17(8-11)14(20)12-4-3-10(9-18)7-13(12)19/h3-4,7,9,11,19H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTQHHOCTMFATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCN(C1)C(=O)C2=C(C=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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